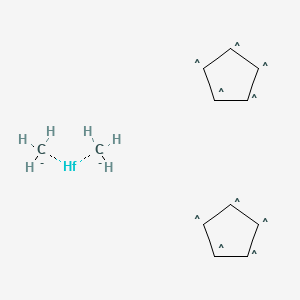
Dimethylbis(cyclopentadienyl)hafnium(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylbis(cyclopentadienyl)hafnium(IV) is an organometallic compound with the chemical formula (C₅H₅)₂Hf(CH₃)₂. It is a member of the metallocene family, which consists of a metal sandwiched between two cyclopentadienyl rings. This compound is of significant interest due to its applications in various fields, including catalysis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylbis(cyclopentadienyl)hafnium(IV) can be synthesized through the reaction of hafnium tetrachloride with cyclopentadienyl sodium, followed by the addition of methyl lithium. The reaction typically proceeds as follows:
-
Formation of Cyclopentadienylhafnium Dichloride
HfCl4+2NaC5H5→(C5H5)2HfCl2+2NaCl
-
Formation of Dimethylbis(cyclopentadienyl)hafnium(IV)
(C5H5)2HfCl2+2CH3Li→(C5H5)2Hf(CH3)2+2LiCl
Industrial Production Methods
Industrial production methods for Dimethylbis(cyclopentadienyl)hafnium(IV) are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves stringent control of reaction conditions, such as temperature and pressure, to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
Dimethylbis(cyclopentadienyl)hafnium(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hafnium dioxide.
Substitution: The methyl groups can be substituted with other ligands, such as halides or alkyl groups.
Hydrolysis: The compound can react with water to form hafnium hydroxide and methane.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Substitution: Halides or other nucleophiles in the presence of a suitable solvent.
Hydrolysis: Water or aqueous solutions under ambient conditions.
Major Products
Oxidation: Hafnium dioxide (HfO₂)
Substitution: Various substituted hafnium compounds, depending on the substituent used.
Hydrolysis: Hafnium hydroxide (Hf(OH)₄) and methane (CH₄)
Scientific Research Applications
Dimethylbis(cyclopentadienyl)hafnium(IV) has several scientific research applications:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyethylene and polypropylene.
Materials Science: The compound is used in the synthesis of advanced materials, such as hafnium-based ceramics and thin films.
Electronics: It is employed in the fabrication of semiconductor devices due to its high thermal stability and unique electronic properties.
Biomedical Research: The compound is being investigated for its potential use in medical imaging and as a therapeutic agent.
Mechanism of Action
The mechanism of action of Dimethylbis(cyclopentadienyl)hafnium(IV) involves its ability to coordinate with various substrates through its cyclopentadienyl and methyl groups. This coordination facilitates various chemical reactions, such as polymerization and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Dimethylbis(cyclopentadienyl)hafnium(IV) is similar to other metallocenes, such as:
- Dimethylbis(cyclopentadienyl)zirconium(IV)
- Bis(cyclopentadienyl)hafnium(IV) dichloride
- Bis(cyclopentadienyl)zirconium(IV) dichloride
Uniqueness
- Thermal Stability : Dimethylbis(cyclopentadienyl)hafnium(IV) exhibits higher thermal stability compared to its zirconium analogs.
- Electronic Properties : The electronic properties of hafnium-based compounds make them more suitable for applications in electronics and materials science.
List of Similar Compounds
- Dimethylbis(cyclopentadienyl)zirconium(IV)
- Bis(cyclopentadienyl)hafnium(IV) dichloride
- Bis(cyclopentadienyl)zirconium(IV) dichloride
- Bis(cyclopentadienyl)hafnium(IV) dihydride
Properties
Molecular Formula |
C12H16Hf-2 |
|---|---|
Molecular Weight |
338.74 g/mol |
InChI |
InChI=1S/2C5H5.2CH3.Hf/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H3;/q;;2*-1; |
InChI Key |
APIRBNXPIFVSAN-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Hf] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




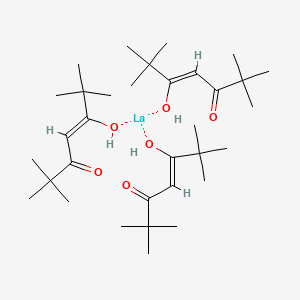
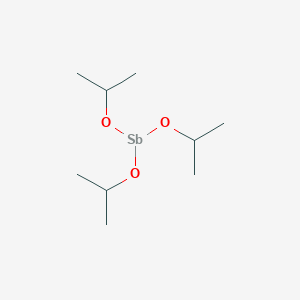
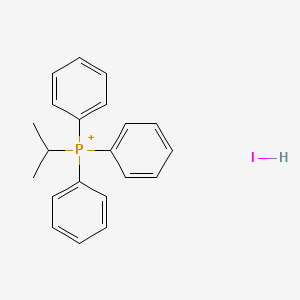

![(4S)-4-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxo-5-phenylmethoxy(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12061114.png)

![1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12061121.png)
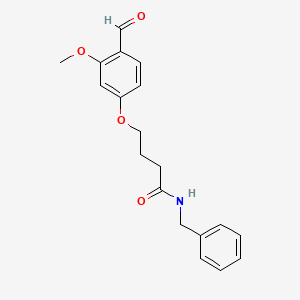
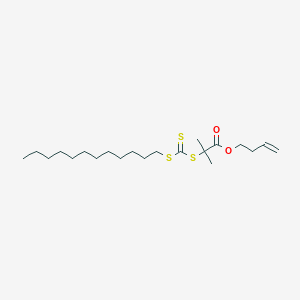

![1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine--1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B12061148.png)

